molecular formula C15H11ClN2O B5648156 (2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one

(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one

Cat. No.: B5648156
M. Wt: 270.71 g/mol
InChI Key: BUIVZYJEVSQQKS-UHFFFAOYSA-N
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Description

(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a 4-chlorophenyl group, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one typically involves the condensation of 4-chloroaniline with an appropriate indole derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one is unique due to its specific combination of an indole core and a 4-chlorophenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIVZYJEVSQQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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